N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide
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Overview
Description
NP627 is a novel specific inhibitor of Protein Kinase CδI activity, improving metabolic dysfunction in human adipocytes from obese individuals.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Anticonvulsant Activity : The compound was studied for its anticonvulsant activity, showing significant protective effects against seizures induced by pentylenetetrazole (Ulusoy, Ergenç, Ekinci, & Oezer, 1996).
Structural Variations in Complexes : Research on similar compounds, focusing on N,N′-bis(salicylidene)-1,3-pentanediamine, explored their structural variations and characteristics when forming complexes (Mukherjee, Biswas, Drew, & Ghosh, 2007).
Novel Conjugated Polymers : Studies on related compounds, such as N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, revealed their use in creating novel conjugated polymers with applications in electrochromic devices (Chen et al., 2010).
Biological Activity and Applications
Antimicrobial and Antioxidant Activity : Compounds resulting from condensation reactions involving similar chemical structures were found to have moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Bioremediation : A study on the role of laccase from Fusarium incarnatum in bioremediation used similar chemical structures, indicating potential applications in environmental pollutant degradation (Chhaya & Gupte, 2013).
Molecular Modelling and Synthesis
- Molecular Modelling for DNA Inhibitors : Molecular modelling studies on bisnaphthalimide derivatives, which share structural similarities, demonstrated their potential as DNA topoisomerase II inhibitors with significant cytotoxicity (Filosa et al., 2009).
properties
Product Name |
N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide |
---|---|
Molecular Formula |
C27H28N8O6 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide |
InChI |
InChI=1S/C27H28N8O6/c28-20(12-14-34-24(38)16-6-1-2-7-17(16)25(34)39)30-32-22(36)10-5-11-23(37)33-31-21(29)13-15-35-26(40)18-8-3-4-9-19(18)27(35)41/h1-4,6-9H,5,10-15H2,(H2,28,30)(H2,29,31)(H,32,36)(H,33,37) |
InChI Key |
URNPSPODMACDAK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=O)N(C(=O)C2=C1)CC/C(=N\NC(=O)CCCC(=O)N/N=C(/N)\CCN3C(=O)C4=CC=CC=C4C3=O)/N |
SMILES |
O=C(NNC(CCN(C(C1=C2C=CC=C1)=O)C2=O)=N)CCCC(NNC(CCN(C(C3=C4C=CC=C3)=O)C4=O)=N)=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NNC(=O)CCCC(=O)NN=C(CCN3C(=O)C4=CC=CC=C4C3=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NP627; NP-627; NP 627 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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